4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a dimethoxyphenyl pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride. The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction with 2,5-dimethoxyphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties.
Reduction: Reduction reactions can target the nitro groups if present or the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the dimethoxyphenyl pyrrolidinone moiety can interact with other molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole and chlorobenzyl groups but lacks the pyrrolidinone moiety.
2-(2,5-dimethoxyphenyl)-1H-benzimidazole: Contains the benzimidazole and dimethoxyphenyl groups but lacks the chlorobenzyl and pyrrolidinone moieties.
4-chlorobenzyl-2,5-dimethoxyphenyl pyrrolidinone: Features the chlorobenzyl and dimethoxyphenyl pyrrolidinone groups but lacks the benzimidazole core.
Uniqueness
The uniqueness of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-20-11-12-24(33-2)23(14-20)29-16-18(13-25(29)31)26-28-21-5-3-4-6-22(21)30(26)15-17-7-9-19(27)10-8-17/h3-12,14,18H,13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPMHSDNOYJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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